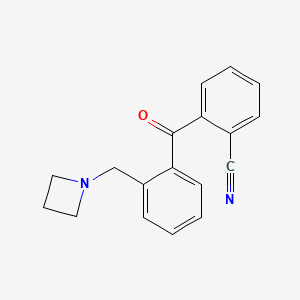

2-Azetidinomethyl-2'-cyanobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Azetidinone derivatives, including 2-Azetidinomethyl-2'-cyanobenzophenone, involves a two-step process starting from the substitution of 2-aminobenzothiazole with different substituted aromatic aldehydes. Initially, Schiff bases are prepared through the reaction of 2-aminobenzothiazoles with various aromatic aldehydes. The second step is the cyclocondensation of these Schiff bases with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine, leading to the formation of corresponding 2-azetidinone and some unexpected azet-2(1H)-one analogues. This process highlights the versatility of the synthetic route, allowing for the generation of a range of derivatives .

Molecular Structure Analysis

The chemical structures of the synthesized 2-Azetidinone compounds are confirmed using a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), heteronuclear multiple quantum coherence (HMQC), elemental analysis, and mass spectroscopy are employed to ascertain the molecular structure of these compounds. These methods provide a comprehensive understanding of the molecular framework and the chemical environment within the synthesized compounds .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving this compound, the synthesis process itself involves a series of chemical reactions, including the formation of Schiff bases and subsequent cyclocondensation. These reactions are crucial for the formation of the azetidinone ring, which is a core structural feature of the compounds . The reactivity of these compounds can further be inferred from their functional groups and the potential for subsequent transformations, such as diazotization, as seen in related thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 2-Azetidinone derivatives are not explicitly detailed in the provided data. However, the analytical techniques used for structural confirmation can also provide insights into certain physical properties, such as solubility and melting points, based on intermolecular interactions inferred from the molecular structure. The chemical properties, such as reactivity and stability, can be deduced from the functional groups present in the compounds and their electronic configurations as elucidated by NMR and mass spectroscopy .

Wissenschaftliche Forschungsanwendungen

Azetidinone Formation and Reactions

A study by Zoghbi and Warkentin (1992) explored the reactions of β-lactam-4-ylidene, a compound related to azetidinones. The research did not find evidence of fast 1,2-H migration to form 3-azetin-2-one, which suggests specific reaction pathways for azetidinones (Zoghbi & Warkentin, 1992).

Novel Isobenzofuranone Derivatives

Lan et al. (2014) isolated novel compounds, including pseudaboydins, from a marine fungus. Although not directly linked to 2-Azetidinomethyl-2'-cyanobenzophenone, this research contributes to understanding the broader context of heterocyclic chemistry (Lan et al., 2014).

Synthesis and Biological Evaluation of Heteroaromatic Taxanes

Georg et al. (1996) synthesized heteroaromatic azetidinones and evaluated their biological activity, providing insight into the therapeutic potential of such compounds (Georg et al., 1996).

Antimicrobial Acyclic and Heterocyclic Dyes

Shams et al. (2011) developed novel dyes based on heterocyclic systems, demonstrating the application of azetidinones in dye synthesis and their antimicrobial activities (Shams et al., 2011).

Synthesis of Cytotoxic 2-Azetidinones

Veinberg et al. (2003) synthesized trisubstituted 2-azetidinones, revealing their anticancer effects in vitro, which suggests potential medical applications (Veinberg et al., 2003).

Synthesis and Heterocyclization of o-Acylbenzonitriles

Mochalov et al. (2018) studied the synthesis and transformations of 2-cyanobenzophenones, offering insights into the chemical properties and synthesis pathways relevant to similar compounds (Mochalov et al., 2018).

Novel Synthesis of Antimicrobial Beta-Lactam Antibiotics

Woulfe and Miller (1985) explored the synthesis of novel azetidinyl compounds with antimicrobial properties, indicating the potential of azetidinones in antibiotic development (Woulfe & Miller, 1985).

Synthesis of 1,3-Thiazolidine-Dicarboxylates

Mlostoń et al. (2002) investigated the reaction of thioketones with azetidinones, contributing to the understanding of complex heterocyclic synthesis (Mlostoń et al., 2002).

Synthesis of Azetidinones

Sakarya and Yandımoğlu (2018) synthesized 2-azetidinone derivatives, offering insights into the methods and applications of azetidinone synthesis (Sakarya & Yandımoğlu, 2018).

Intramolecular Azide to Alkene Cycloadditions

Hemming et al. (2014) explored the synthesis of azetidino-benzodiazepines, demonstrating the versatility of azetidinones in synthesizing complex heterocycles (Hemming et al., 2014).

Eigenschaften

IUPAC Name |

2-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-14-6-1-3-8-16(14)18(21)17-9-4-2-7-15(17)13-20-10-5-11-20/h1-4,6-9H,5,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHDPAJXIQUJPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643692 |

Source

|

| Record name | 2-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-44-4 |

Source

|

| Record name | 2-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.